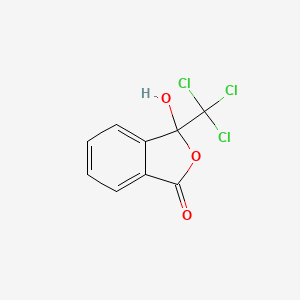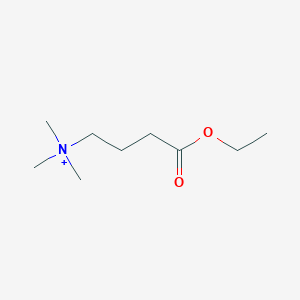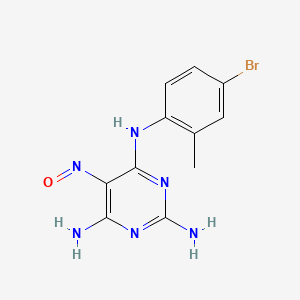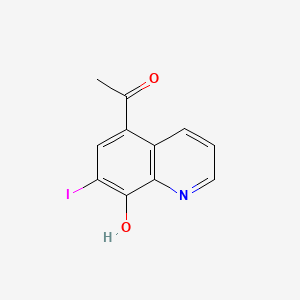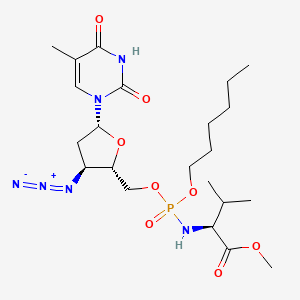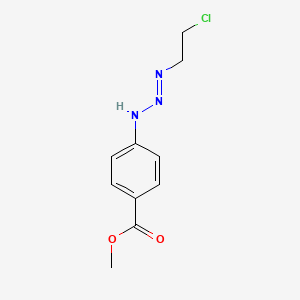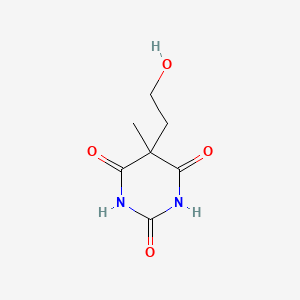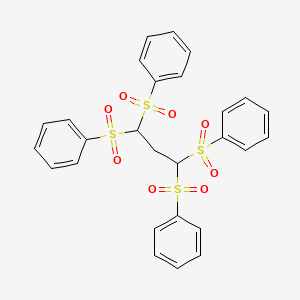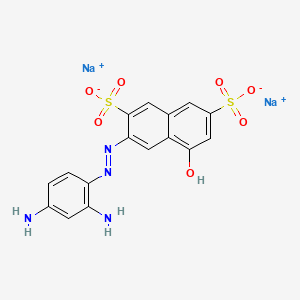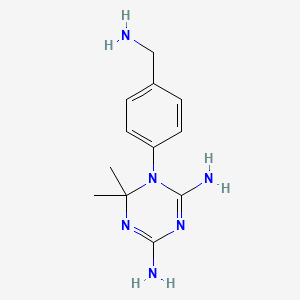
1,3,5-Triazine-2,4-diamine, 1-(4-(aminomethyl)phenyl)-1,6-dihydro-6,6-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,5-Triazine-2,4-diamine, 1-(4-(aminomethyl)phenyl)-1,6-dihydro-6,6-dimethyl- is a complex organic compound belonging to the triazine family. Triazines are heterocyclic compounds containing three nitrogen atoms at positions 1, 3, and 5 of the six-membered ring. This specific compound is characterized by the presence of an aminomethyl group attached to a phenyl ring, which is further connected to the triazine core. The compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Vorbereitungsmethoden
The synthesis of 1,3,5-Triazine-2,4-diamine, 1-(4-(aminomethyl)phenyl)-1,6-dihydro-6,6-dimethyl- typically involves multiple steps, including nucleophilic substitution and condensation reactions. One common method involves the reaction of cyanuric chloride with aniline derivatives under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic attack on the triazine ring. The resulting intermediate is then subjected to further reactions to introduce the aminomethyl group and achieve the desired product. Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Analyse Chemischer Reaktionen
1,3,5-Triazine-2,4-diamine, 1-(4-(aminomethyl)phenyl)-1,6-dihydro-6,6-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the triazine ring are replaced by other groups. Common reagents for these reactions include halogens and alkylating agents.
Condensation: Condensation reactions with aldehydes or ketones can lead to the formation of Schiff bases or other condensation products.
Wissenschaftliche Forschungsanwendungen
1,3,5-Triazine-2,4-diamine, 1-(4-(aminomethyl)phenyl)-1,6-dihydro-6,6-dimethyl- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the production of polymers, dyes, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1,3,5-Triazine-2,4-diamine, 1-(4-(aminomethyl)phenyl)-1,6-dihydro-6,6-dimethyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
1,3,5-Triazine-2,4-diamine, 1-(4-(aminomethyl)phenyl)-1,6-dihydro-6,6-dimethyl- can be compared with other similar compounds, such as:
6-Phenyl-1,3,5-triazine-2,4-diamine: This compound has a phenyl group attached to the triazine ring and exhibits similar chemical properties.
2,4-Diamino-6-phenyl-1,3,5-triazine: Another similar compound with a phenyl group and two amino groups attached to the triazine ring.
Imamine-1,3,5-triazine derivatives: These compounds are studied for their anticancer properties and have structural similarities with the target compound.
The uniqueness of 1,3,5-Triazine-2,4-diamine, 1-(4-(aminomethyl)phenyl)-1,6-dihydro-6,6-dimethyl- lies in its specific substitution pattern and the presence of the aminomethyl group, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
46891-60-5 |
|---|---|
Molekularformel |
C12H18N6 |
Molekulargewicht |
246.31 g/mol |
IUPAC-Name |
1-[4-(aminomethyl)phenyl]-6,6-dimethyl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C12H18N6/c1-12(2)17-10(14)16-11(15)18(12)9-5-3-8(7-13)4-6-9/h3-6H,7,13H2,1-2H3,(H4,14,15,16,17) |
InChI-Schlüssel |
AFRWRNQNACDMJY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(N=C(N=C(N1C2=CC=C(C=C2)CN)N)N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


